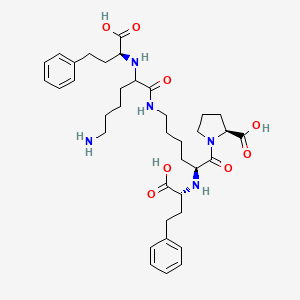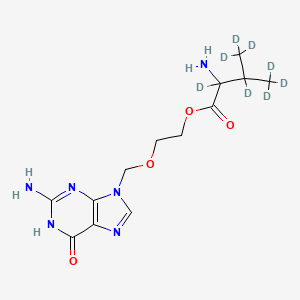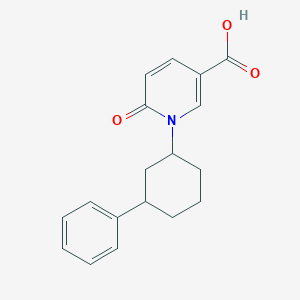
6-Oxo-1-(3-phenylcyclohexyl)pyridine-3-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-Oxo-1-(3-phenylcyclohexyl)pyridine-3-carboxylic acid is a compound that belongs to the class of pyridinecarboxylic acids. These compounds are characterized by a pyridine ring bearing a carboxylic acid group. The compound’s structure includes a phenyl group attached to a cyclohexyl ring, which is further connected to a pyridine ring with a carboxylic acid group and an oxo group at specific positions .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-Oxo-1-(3-phenylcyclohexyl)pyridine-3-carboxylic acid typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, starting from a substituted cyclohexanone, the phenyl group can be introduced via a Friedel-Crafts acylation reaction. The resulting intermediate can then undergo further reactions to introduce the pyridine ring and the carboxylic acid group .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of catalysts and specific reaction conditions to facilitate the formation of the desired product. The process may also involve purification steps such as recrystallization or chromatography to isolate the compound in its pure form .
化学反応の分析
Types of Reactions
6-Oxo-1-(3-phenylcyclohexyl)pyridine-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert the oxo group to a hydroxyl group.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols. Substitution reactions can result in a variety of derivatives with different functional groups .
科学的研究の応用
6-Oxo-1-(3-phenylcyclohexyl)pyridine-3-carboxylic acid has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its role in drug development for various diseases.
Industry: The compound is used in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 6-Oxo-1-(3-phenylcyclohexyl)pyridine-3-carboxylic acid involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s structure allows it to bind to these targets, potentially modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context of its use .
類似化合物との比較
Similar Compounds
- Picolinic acid (2-pyridinecarboxylic acid)
- Nicotinic acid (3-pyridinecarboxylic acid)
- Isonicotinic acid (4-pyridinecarboxylic acid)
Uniqueness
6-Oxo-1-(3-phenylcyclohexyl)pyridine-3-carboxylic acid is unique due to its specific structural features, including the phenylcyclohexyl group attached to the pyridine ring. This unique structure imparts distinct chemical and biological properties, differentiating it from other pyridinecarboxylic acids .
特性
分子式 |
C18H19NO3 |
|---|---|
分子量 |
297.3 g/mol |
IUPAC名 |
6-oxo-1-(3-phenylcyclohexyl)pyridine-3-carboxylic acid |
InChI |
InChI=1S/C18H19NO3/c20-17-10-9-15(18(21)22)12-19(17)16-8-4-7-14(11-16)13-5-2-1-3-6-13/h1-3,5-6,9-10,12,14,16H,4,7-8,11H2,(H,21,22) |
InChIキー |
AMQYBHRNVZHUAP-UHFFFAOYSA-N |
正規SMILES |
C1CC(CC(C1)N2C=C(C=CC2=O)C(=O)O)C3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[[4-[[4-[(2,4-Diaminopteridin-6-yl)methyl-methylamino]benzoyl]-methylamino]benzoyl]amino]pentanedioic acid](/img/structure/B13857350.png)
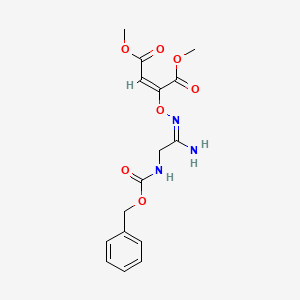

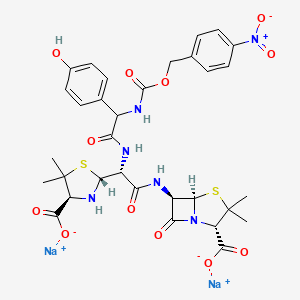
![1-(Benzenesulfonyl)-4-[(4-chlorophenoxy)methyl]benzene](/img/structure/B13857390.png)
![2-[(4-Acetylpiperazin-1-yl)methyl]-5-ethyl-7-phenylthieno[3,2-c]pyridin-4-one](/img/structure/B13857395.png)



![(4S)-6-chloro-4-[2-(2,2,3,3-tetradeuteriocyclopropyl)ethynyl]-4-(trifluoromethyl)-1H-3,1-benzoxazin-2-one](/img/structure/B13857420.png)
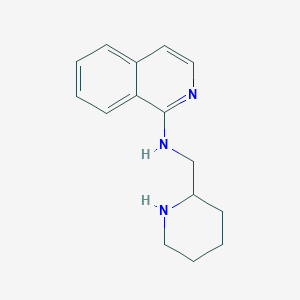
![5-[[(1R)-2-(6-Amino-9H-purin-9-yl)-1-methylethoxy]methyl]-2,4,6,8-tetraoxa-5-phosphanonanedioic Acid (1-methylethyl,propyl) Ester 5-Oxide Fumarate; nPOC-POC PMPA Fumarate](/img/structure/B13857436.png)
